molecular formula C10H13NO3 B2872071 Methyl 3-amino-5-ethoxybenzoate CAS No. 706792-04-3

Methyl 3-amino-5-ethoxybenzoate

Cat. No.: B2872071
CAS No.: 706792-04-3
M. Wt: 195.218
InChI Key: UBCBLDVGUKBPKU-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-ethoxybenzoate (CAS: 854391-95-0 or 909563-22-0) is an aromatic ester derivative with a molecular formula of C₁₀H₁₃NO₃ and a molar mass of 195.22 g/mol. It features an amino group (-NH₂) at the 3-position and an ethoxy (-OCH₂CH₃) substituent at the 5-position of the benzoate ring. This compound is commercially available with a purity of up to 97% and is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 3-amino-5-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCBLDVGUKBPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-ethoxybenzoate can be synthesized through a multi-step process. One common method involves the reduction of 3-nitro-5-ethoxybenzoic acid using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The resulting 3-amino-5-ethoxybenzoic acid is then esterified with methanol to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale hydrogenation of 3-nitro-5-ethoxybenzoic acid in methanol and water, followed by esterification. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-amino-5-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-amino-5-ethoxybenzoate with key analogs, highlighting substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Applications Source Purity/Notes
This compound 854391-95-0 C₁₀H₁₃NO₃ -NH₂ (3), -OCH₂CH₃ (5) Pharmaceutical intermediates 97% purity
Methyl 3-amino-4-hydroxybenzoate 536-25-4 C₈H₉NO₃ -NH₂ (3), -OH (4) Benzoxazole synthesis Literature synthesis
Methyl 3-amino-4-methoxybenzoate 67973-80-2 C₉H₁₁NO₃ -NH₂ (3), -OCH₃ (4) Not specified Similarity score: 0.95
Methyl 3-amino-5-hydroxybenzoate 5121-34-6 C₈H₉NO₃ -NH₂ (3), -OH (5) Not specified Similarity score: 0.91
Methyl 4-amino-2-isopropoxybenzoate 57319-65-0 C₁₁H₁₅NO₃ -NH₂ (4), -OCH(CH₃)₂ (2) Not specified Similarity score: 0.79

Key Differences and Implications

Substituent Position and Reactivity
  • Ethoxy vs. Hydroxy/Methoxy Groups: The ethoxy group in this compound enhances lipophilicity compared to the hydroxy (-OH) or methoxy (-OCH₃) groups in analogs. This property may improve membrane permeability in drug design .
Physical Properties
  • While exact data (e.g., melting points) are unavailable in the evidence, molecular weight trends correlate with substituent size. For example, Methyl 4-amino-2-isopropoxybenzoate (C₁₁H₁₅NO₃, MW 209.24 g/mol) is heavier than this compound due to the bulkier isopropoxy group .

Pharmaceutical and Agrochemical Relevance

  • This compound’s structural analogs, such as Methyl 3-amino-4-hydroxybenzoate, are used to synthesize heterocyclic compounds like benzoxazoles and imidazoles, which exhibit bioactivity against pathogens .

Adsorption and Environmental Behavior

  • The ethoxy group in this compound may affect its environmental persistence or adsorption efficiency in wastewater treatment .

Biological Activity

Methyl 3-amino-5-ethoxybenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features an aromatic ring with an amino group and an ethoxy group attached, which significantly influences its chemical behavior and biological interactions. The structural formula can be represented as follows:

C11H15NO3\text{C}_11\text{H}_{15}\text{N}\text{O}_3

Key Structural Features:

  • Amino Group : Facilitates hydrogen bonding and electrostatic interactions with biological targets.
  • Ethoxy Group : Increases lipophilicity, enhancing cell membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can participate in critical interactions that modulate enzyme activity, while the ethoxy group aids in membrane penetration, allowing the compound to reach intracellular targets effectively.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to affect various cancer cell lines, including:

  • Lung Cancer (A549)
  • Breast Cancer (MDA-MB-231)
  • Prostate Cancer (PC3)

Studies demonstrate that this compound can influence cell proliferation and apoptosis, making it a candidate for further development in cancer therapeutics.

Enzyme Interaction

This compound has been observed to interact with lipoxygenase enzymes involved in arachidonic acid metabolism. This interaction may have implications for inflammatory responses and cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-4-ethoxybenzoateEthoxy group at position 4Different reactivity due to positional variance
Methyl 3-amino-5-methoxybenzoateMethoxy group instead of ethoxyVarying electronic properties affecting bioactivity
Ethyl 3-amino-5-ethoxybenzoateEthyl group instead of methylAltered lipophilicity impacting absorption rates

This table highlights how the positioning of functional groups can lead to different biological activities, emphasizing the potential of this compound as a therapeutic agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In vitro Studies : In vitro assays demonstrated that this compound significantly inhibits the growth of various cancer cell lines at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential efficacy in cancer treatment .
  • Toxicity Assessments : Initial toxicity studies indicate that the compound has a favorable safety profile, with high doses not resulting in significant adverse effects on normal cells .

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